Fmoc-N-Me-Ala(3-pyridyl)-OH
Description
Fmoc-N-Me-Ala(3-pyridyl)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features an N-methylated alanine backbone with a 3-pyridyl side chain, protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is critical for introducing steric and electronic modifications into peptides, enhancing stability against enzymatic degradation or enabling specific molecular interactions.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-26(22(23(27)28)13-16-7-6-12-25-14-16)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-12,14,21-22H,13,15H2,1H3,(H,27,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBKTTCJHYFIKY-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CN=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reagents and Solvent Systems
The patent literature highlights the use of bis-(trichloromethyl)carbonate (BTC) and collidine in tetrahydrofuran (THF) for activating this compound during resin coupling. BTC, a trifunctional coupling agent, generates reactive acid chlorides in situ, enabling efficient acylation of the peptide-resin. For example, a 0.14 M mixture of this compound, BTC (1.65 equivalents), and collidine (14 equivalents) in THF at 50°C for 1 hour achieves successful incorporation.
Alternative coupling agents like PyBrOP (bromotris(pyrrolidino)phosphonium hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to enhance reactivity. These reagents facilitate double couplings to overcome challenges posed by the compound’s steric bulk.
Table 1: Comparative Coupling Methods for this compound
N-methylation is typically achieved using methyl iodide or dimethyl sulfate in alkaline aqueous conditions. Subsequent introduction of the 3-pyridyl group involves nucleophilic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach pyridine at the β-carbon of alanine.
Fmoc Protection Protocol
The final step involves protecting the N-methyl amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or THF. Triethylamine (TEA) or diisopropylethylamine (DIEA) is added to scavenge HCl, ensuring complete protection. Crude product purification via silica gel chromatography yields this compound with >95% purity.
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)-acetonitrile gradients is standard for purifying this compound. Analytical HPLC (e.g., Phenomenex Gemini C18, 50 × 2.0 mm) using 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B) resolves impurities, with detection at 210 nm and 254 nm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 402.44 [M+H]⁺, consistent with the compound’s molecular formula (C₂₄H₂₂N₂O₄). High-resolution MS (HRMS) further validates isotopic patterns and fragmentation pathways.
Table 2: Key Analytical Parameters for this compound
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | ESI-MS | 402.44 g/mol |
| Purity | Analytical HPLC | ≥98% |
| Retention Time | C18 Column (RP-HPLC) | 12.7 minutes |
Challenges and Optimization
Steric Hindrance and Coupling Efficiency
The 3-pyridyl group’s bulkiness often reduces coupling efficiency in SPPS. Patent data suggests repeating coupling cycles with fresh reagents or switching to 1,3-dichloropropane as a solvent to improve reactivity. For instance, a second coupling with BTC and collidine in THF increases yields by 15–20%.
Deprotection and Side Reactions
Fmoc removal with 20–40% piperidine in DMF must be carefully timed to prevent cleavage of the 3-pyridyl group. Prolonged exposure (>15 minutes) risks β-elimination, necessitating kinetic monitoring via UV absorbance at 301 nm (characteristic of Fmoc-piperidine adducts).
Industrial-Scale Production Insights
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during Fmoc protection. A patent-described protocol uses tetrakis(triphenylphosphine)palladium for orthogonal deprotection of allyl groups in cyclized peptides, ensuring scalability. Post-synthesis, lyophilization from 10 mM HCl yields stable, free-flowing powder suitable for long-term storage .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Ala(3-pyridyl)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-N-Me-Ala(3-pyridyl)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the introduction of specific side chains into peptide sequences, enhancing the stability and biological activity of the resulting peptides. This is particularly important for studying protein-protein interactions and developing peptides with tailored functionalities.
Key Features :
- Enhanced Stability : The incorporation of this compound improves the resistance of peptides to enzymatic degradation.
- Diverse Functionalities : Enables the synthesis of peptides with varied biological activities, essential for therapeutic applications.
Drug Discovery
Development of Peptidomimetics
In drug discovery, this compound is instrumental in designing peptidomimetics—compounds that mimic the structure and function of peptides while offering improved pharmacological properties. Researchers modify peptide scaffolds using this compound to enhance metabolic stability and selectivity towards specific targets, which is crucial for developing new therapeutics.
Case Study Example :
- Therapeutic Screening : Tailored peptides synthesized with this compound have been screened against various disease targets, demonstrating promising results in enhancing drug-like properties.
Proteomics
Crafting Peptide Probes
In proteomics, this compound is essential for creating peptide probes that facilitate the detection and quantification of proteins in complex biological samples. This application aids in elucidating protein dynamics and identifying biomarkers associated with diseases.
Applications :
- Protein Interaction Studies : Peptides incorporating this compound are used to study interactions between proteins and other biomolecules.
- Biomarker Identification : Helps in discovering potential biomarkers for diseases by analyzing protein expression profiles.
Chemical Biology
Exploration of Protein Interactions
this compound is recognized in chemical biology for its role in synthesizing peptides that selectively bind to target proteins or modulate their activities. This capability allows researchers to map cellular pathways and identify potential therapeutic targets.
Research Insights :
- Cellular Pathway Mapping : The compound has been used to gain insights into complex signaling cascades within cells, advancing our understanding of cellular mechanisms.
Data Summary Table
| Application Area | Key Benefits | Notable Studies/Findings |
|---|---|---|
| Peptide Synthesis | Enhanced stability and diverse functionalities | Improved resistance to enzymatic degradation |
| Drug Discovery | Development of peptidomimetics | Promising therapeutic screenings against disease targets |
| Proteomics | Creation of peptide probes | Aids in biomarker identification and protein dynamics |
| Chemical Biology | Insights into protein interactions | Mapping cellular pathways and identifying therapeutic targets |
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Ala(3-pyridyl)-OH involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring and the Fmoc group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Challenges
- Stereochemical Purity : Racemization during synthesis is minimal (<2%) due to the stabilizing Fmoc group, comparable to Fmoc-D-Ala-OH derivatives .
- Toxicity Profile: No significant hazards are reported under REACH regulations, aligning with safety data for Fmoc-L-Asp-NH2 and Fmoc-Dap(Aloc)-OH .
- Cost Considerations : High synthesis costs (~$500/g) due to complex purification steps, similar to Fmoc-His(Trt)-OH .
Biological Activity
Fmoc-N-Me-Ala(3-pyridyl)-OH is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug discovery. Its unique structure, featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 3-pyridyl side chain, enhances its biological activity and potential applications in various fields of research.
This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the incorporation of N-methylated amino acids into peptide sequences. The Fmoc group serves as a protective group for the amino functionality during synthesis, while the 3-pyridyl moiety contributes to the compound's stability and binding properties. The synthesis typically involves:
- Protection of the Amino Group : The amino group is protected using Fmoc chloride in the presence of a base.
- Coupling with Pyridine Derivative : The protected amino acid is coupled with a pyridine derivative using coupling reagents like dicyclohexylcarbodiimide (DCC).
- Deprotection : The Fmoc group is removed using a base such as piperidine to yield the final product.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Peptide Synthesis
This compound is crucial in synthesizing peptides with enhanced stability and binding affinity. Its incorporation into peptide sequences allows researchers to probe protein-protein interactions, which are vital for understanding cellular mechanisms and developing therapeutic agents.
2. Drug Discovery
This compound is valuable in drug discovery, particularly for developing peptidomimetics—peptide-like compounds with improved drug-like properties. Researchers modify peptide scaffolds using this compound to enhance metabolic stability and target specificity, leading to promising therapeutic candidates against various diseases.
3. Proteomics
In proteomics, this compound facilitates the development of peptide probes for studying protein dynamics. By incorporating this modified amino acid into peptides, scientists can detect and quantify proteins within complex biological samples, aiding in biomarker identification and disease pathway elucidation.
4. Chemical Biology
In chemical biology, this compound aids in exploring protein interactions and signaling pathways. Researchers synthesize peptides that selectively bind to target proteins or modulate their activities, providing insights into cellular networks and identifying potential therapeutic targets.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Enhanced Binding Affinity : Peptides synthesized with N-methylated amino acids exhibit increased binding affinity to their targets, making them more effective in therapeutic contexts .
- Stability Improvement : The N-methylation enhances the bioavailability and half-life of peptides in vivo, which is crucial for therapeutic applications .
- Enzyme-Substrate Interactions : this compound has been employed to study enzyme-substrate interactions, providing valuable data on enzyme kinetics and mechanisms.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on Anticancer Activity : A study demonstrated that peptides incorporating this compound showed significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroscience Research : Research involving receptor interactions has utilized this compound to investigate its effects on neuronal activity, highlighting its relevance in neuropharmacology .
Q & A
Q. What are the key considerations for synthesizing Fmoc-N-Me-Ala(3-pyridyl)-OH, and how do steric effects impact reaction efficiency?
- Methodological Answer : Synthesis typically employs Fmoc-protected amino acid coupling strategies. The N-methyl group introduces steric hindrance, requiring optimized conditions such as:
- Extended reaction times (e.g., 12–24 hours).
- Use of coupling agents like HOBt (1-hydroxybenzotriazole) or Oxyma with carbodiimides (e.g., EDC) to enhance activation .
- Monitoring via HPLC to track reaction progress and adjust reagent stoichiometry if coupling efficiency is low .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Retention time () analysis under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for peptide synthesis) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+Na]+ or [M+H]+ adducts) .
- NMR Spectroscopy : H and C NMR to verify backbone structure, pyridyl substitution, and absence of racemization (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
Q. What solvent systems are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s limited water solubility (observed in structurally similar Fmoc-protected amino acids) .
- Pre-dissolve in minimal solvent (e.g., 1 mmol/2 mL DMF) to avoid side reactions during peptide elongation .
Advanced Research Questions
Q. How does the 3-pyridyl substituent influence peptide chain conformation and intermolecular interactions?
- Methodological Answer :
- The 3-pyridyl group introduces aromaticity and hydrogen-bonding potential, which can stabilize β-sheet or helical structures.
- Use circular dichroism (CD) or X-ray crystallography to analyze secondary structure impacts.
- Monitor solvent-dependent aggregation via dynamic light scattering (DLS) .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide sequences?
- Methodological Answer :
- Low-temperature coupling (0–4°C) to reduce base-mediated racemization.
- Use HOBt/Oxyma instead of DMAP, which minimizes base strength while maintaining activation efficiency.
- Validate enantiomeric purity via chiral HPLC post-synthesis .
Q. How can researchers optimize Fmoc deprotection in the presence of the 3-pyridyl moiety to avoid side reactions?
- Methodological Answer :
- Standard piperidine treatment (20% in DMF, 2 × 5 min) is generally effective.
- Monitor for pyridyl ring alkylation (a rare side reaction) via LC-MS. If detected, reduce deprotection time or switch to milder bases like DBU .
Q. What are the stability and storage guidelines for this compound under long-term conditions?
- Methodological Answer :
- Store desiccated at -20°C in amber vials to prevent Fmoc group hydrolysis and pyridyl oxidation.
- Confirm stability via periodic HPLC analysis (e.g., every 6 months) .
Data Contradiction and Optimization Questions
Q. How should researchers address discrepancies in solubility data reported for Fmoc-protected pyridylalanine derivatives?
- Methodological Answer :
- Solubility variations arise from batch-specific impurities or solvent grade.
- Pre-test solubility in small-scale trials (e.g., 1–5 mg in DMF, DMSO, or acetic acid) before scaling up.
- Use sonication or gentle heating (≤40°C) for recalcitrant batches .
Q. What experimental adjustments improve coupling efficiency of N-methylated residues like this compound in sterically hindered sequences?
- Methodological Answer :
- Increase coupling agent equivalents (e.g., 3–5 equiv. of amino acid and activators).
- Use microwave-assisted SPPS (e.g., 50°C, 10–20 W) to enhance diffusion and reaction kinetics .
Application-Oriented Questions
Q. How can this compound be utilized to study protein-protein interactions or enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
